molecular formula C10H13ClN2O3 B2505869 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride CAS No. 2408965-78-4

4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride

Cat. No. B2505869
CAS RN: 2408965-78-4
M. Wt: 244.68
InChI Key: DEBMFGXKVMMPMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often elucidated using spectroscopic methods. For example, a novel morpholine derivative's structure was determined using UV, FT-IR, 1H, and 13C NMR spectroscopy . The density functional theory (DFT) was also applied to understand the electronic structure and properties of the molecule, such as polarizability and hyperpolarizabilities, which are important for nonlinear optical (NLO) applications . The crystal structure of another morpholine derivative was determined, providing insights into the molecular conformation and stabilization through hydrogen bonding .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, which are essential for their application in synthesizing biologically active compounds. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involved rearrangement, condensation, and nucleophilic substitution reactions . These reactions are crucial for creating intermediates that can lead to the development of anticancer agents and other pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The study of a morpholine derivative revealed its potential as an NLO material due to its significant hyperpolarizability . Thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures were also calculated, providing information on the compound's thermal behavior . The synthesis and characterization of another morpholine derivative included X-ray structure analysis and photophysical characterization, which showed distinct absorption and emission spectra, indicating its potential use in photophysical applications .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : The compound serves as an important intermediate in synthesizing biologically active heterocyclic compounds. This includes its role in the formation of compounds with antihypoxic actions and potential antioxidant properties, as well as the synthesis of morpholine derivatives containing an azole nucleus for antimicrobial and antiurease activities (Mazur, Pitucha, & Rzączyńska, 2007); (Ukrainets, Mospanova, & Davidenko, 2014); (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).

  • Chemical Synthesis and Structure Analysis : It is used in the synthesis of various chemical compounds, such as cathepsin S inhibitors and analgesics, demonstrating its versatility in chemical reactions. Studies have also focused on understanding its crystal structure and bonding patterns, which are crucial for its applications in medicinal chemistry (Latli, Hrapchak, Lorenz, Busacca, & Senanayake, 2012); (Takahashi & Kanematsu, 1958); (Smith, Wermuth, & Sagatys, 2011).

  • Antimicrobial Activities and DNA Interactions : Studies have also explored its antimicrobial activities and interactions with DNA. This includes investigating the DNA binding capabilities of pyridine-2-carboxylic acid derivatives and their potential antibacterial and antifungal properties (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

  • Peptidomimetic Chemistry : The compound has been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many drugs containing a pyridine ring work by interacting with biological receptors .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This can include using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its potential applications. Pyridine derivatives are widely used in the pharmaceutical industry, so one possible direction could be the development of new drugs .

properties

IUPAC Name

4-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBMFGXKVMMPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2408965-78-4
Record name 4-(morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride
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